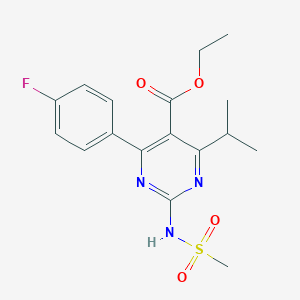

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate

Übersicht

Beschreibung

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C17H20FN3O4S and its molecular weight is 381.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate, also known by its CAS number 147118-30-7, is a compound that has gained attention in the pharmaceutical field due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H22FN3O4S

- Molecular Weight : 395.45 g/mol

- IUPAC Name : Ethyl 4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylate

- CAS Number : 147118-30-7

The compound is structurally related to statins, particularly Rosuvastatin, suggesting that it may exhibit similar lipid-lowering effects. Its mechanism involves the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Additionally, the presence of the sulfonamide group may enhance its interaction with biological targets by influencing binding affinities and solubility.

Antihyperlipidemic Effects

This compound has been investigated for its antihyperlipidemic properties. Studies indicate that it may lower serum cholesterol levels effectively while maintaining a favorable safety profile. This property is particularly relevant in the treatment of conditions such as hyperlipidemia and cardiovascular diseases.

Anti-inflammatory Activity

Research has suggested that compounds with similar structures exhibit anti-inflammatory effects. For instance, studies on related pyrimidine derivatives have shown significant inhibition of pro-inflammatory cytokines and pathways involved in inflammation. This compound may also possess these anti-inflammatory properties, warranting further investigation.

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound exhibits low cytotoxicity in various cell lines, making it a promising candidate for further development in drug formulations aimed at treating chronic diseases without severe side effects .

Case Study 1: Lipid Profile Improvement

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in total cholesterol and LDL levels compared to control groups. The study highlighted its potential as a therapeutic agent for managing dyslipidemia.

Case Study 2: Inhibition of Inflammatory Pathways

In vitro studies have shown that derivatives of this compound can inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This suggests that this compound could be beneficial in treating inflammatory diseases.

Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C18H22FN3O4S

- Molecular Weight : 373.45 g/mol

- Appearance : White to off-white powder

- Melting Point : 178.0 to 182.0 °C

The compound features a pyrimidine ring substituted with a fluorophenyl group and an isopropyl group, along with a methylsulfonamide moiety, which contributes to its biological activity.

Drug Development and Formulation

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate is primarily utilized as an intermediate in the synthesis of Rosuvastatin. Its applications in drug development include:

- Abbreviated New Drug Application (ANDA) : The compound is involved in regulatory submissions for generic formulations of Rosuvastatin, facilitating the approval process for new medications.

- Drug Master File (DMF) : It is documented in DMFs submitted to the FDA, providing detailed information on the manufacturing process and quality control measures for the compound.

Toxicity Studies

Research involving this compound includes toxicity assessments necessary for ensuring safety in pharmaceutical applications. These studies evaluate:

- Acute and Chronic Toxicity : Investigations into the compound's safety profile help determine acceptable dosage levels and potential side effects.

- Environmental Impact Assessments : Understanding how the compound behaves in biological systems contributes to ecological safety evaluations.

Quality Control (QC) and Analytical Studies

Quality control processes for the commercial production of Rosuvastatin involve rigorous testing of intermediates like this compound. Key aspects include:

- Purity Analysis : High-performance liquid chromatography (HPLC) is used to ensure that the compound meets purity standards (≥98%).

- Stability Testing : Studies assess how the compound's properties change under various conditions, ensuring consistent performance in pharmaceutical formulations.

Case Study 1: Synthesis of Rosuvastatin

A notable application of this compound is its role in synthesizing Rosuvastatin. Research has documented various synthetic routes that utilize this intermediate effectively, demonstrating its importance in achieving high yields of the final drug product.

Case Study 2: Toxicological Evaluation

In a study assessing the toxicity of Rosuvastatin formulations containing this compound, researchers conducted both in vitro and in vivo tests. Results indicated that while the compound exhibited low toxicity at therapeutic doses, further investigations were recommended to explore long-term exposure effects.

Eigenschaften

IUPAC Name |

ethyl 4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c1-5-25-16(22)13-14(10(2)3)19-17(21-26(4,23)24)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIQXSKIMRZIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C(C)C)NS(=O)(=O)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648356 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035595-71-1 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.